
4-Méthyl-1,3-benzodioxole
Vue d'ensemble
Description
4-Methyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H8O2 . It is a derivative of benzodioxole .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-benzodioxole is based on its molecular formula, C8H8O2 . The molecule consists of a benzene ring with two oxygen atoms forming a dioxole ring, and a methyl group attached to the benzene ring .
Physical and Chemical Properties Analysis
4-Methyl-1,3-benzodioxole has a molecular weight of 136.148 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 192.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . The compound has a molar refractivity of 37.2±0.3 cm3, and a polar surface area of 18 Å2 .
Applications De Recherche Scientifique
Applications antitumorales
4-Méthyl-1,3-benzodioxole: des dérivés ont été étudiés pour leur potentiel à améliorer l'efficacité antitumorale des arsénicaux . Ces dérivés, lorsqu'ils sont conjugués à des précurseurs arsénicaux, ont montré qu'ils ralentissaient les taux d'élimination chez la souris et maintenaient des niveaux de concentration sanguine efficaces plus longtemps que les précurseurs arsénicaux seuls. Ils présentent des effets anti-prolifératifs améliorés en inhibant le système de la thioredoxine, ce qui induit un stress oxydatif et déclenche l'apoptose à la fois in vitro et in vivo . Cela suggère une stratégie de conception prometteuse pour la leucémie et d'autres tumeurs.
Applications agricoles : Promotion de la croissance racinaire
En agriculture, les dérivés de This compound ont été identifiés comme de puissants agonistes des récepteurs aux auxines . Un dérivé spécifique, appelé K-10, a démontré un effet stimulant significatif sur la croissance des racines chez Arabidopsis thaliana et Oryza sativa. Ceci est réalisé grâce à l'amélioration des réponses de signalisation liées aux racines, ce qui rend ces dérivés précieux pour améliorer les rendements et la production des cultures .
Synthèse de composés bioactifs
La synthèse de dérivés benzénoïdes bioactifs à partir des corps fructifères d'Antrodia camphorata implique le This compound . Ces composés ont été évalués pour leur cytotoxicité contre diverses lignées cellulaires cancéreuses humaines, montrant une activité modérée. Cela met en évidence le rôle du composé dans le développement d'agents thérapeutiques potentiels .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methyl-1,3-benzodioxole has been found to interact with several targets. It acts as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth . Additionally, it has been shown to modulate AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets in different ways. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . In the context of AMPA receptors, benzodioxole derivatives, including 4-Methyl-1,3-benzodioxole, act as negative allosteric modulators, affecting the receptors’ biophysical gating properties .
Biochemical Pathways
The compound’s interaction with the auxin receptor TIR1 affects the auxin signaling pathway, leading to enhanced root growth . When acting on AMPA receptors, it influences glutamatergic synaptic transmission, which is implicated in various neurological and neurodegenerative diseases .
Pharmacokinetics
Similar benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines
Result of Action
The action of 4-Methyl-1,3-benzodioxole leads to molecular and cellular effects. In plants, it promotes root growth by enhancing root-related signaling responses . In the central nervous system, it modulates AMPA receptor signaling, which could potentially influence the progression of neurological and neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1,3-benzodioxole. It’s worth noting that the action of similar compounds, such as auxin receptor agonists, can be influenced by various environmental factors, including light, temperature, and soil conditions .
Analyse Biochimique
Biochemical Properties
4-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, 4-Methyl-1,3-benzodioxole interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds .
Cellular Effects
4-Methyl-1,3-benzodioxole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and Hep3B, 4-Methyl-1,3-benzodioxole exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound also affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Methyl-1,3-benzodioxole involves its binding interactions with biomolecules. It acts as an inhibitor of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, 4-Methyl-1,3-benzodioxole can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various substrates . These interactions result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,3-benzodioxole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,3-benzodioxole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,3-benzodioxole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
4-Methyl-1,3-benzodioxole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.
Transport and Distribution
Within cells and tissues, 4-Methyl-1,3-benzodioxole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of 4-Methyl-1,3-benzodioxole is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYNOZJAVXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174458 | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20487-10-9 | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ42K7X4YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
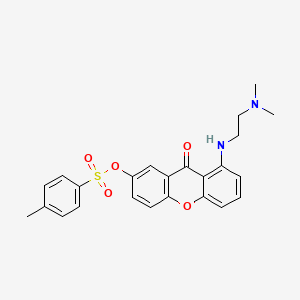

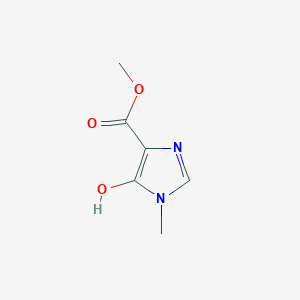

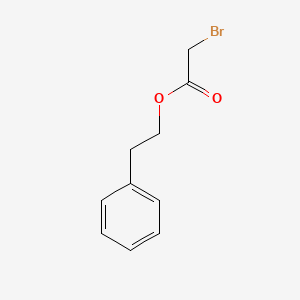

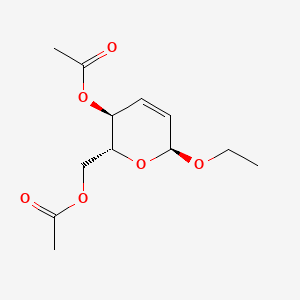
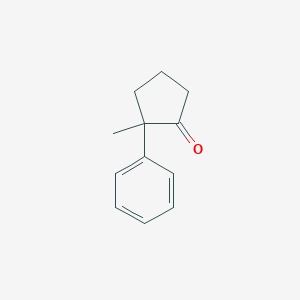
![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)
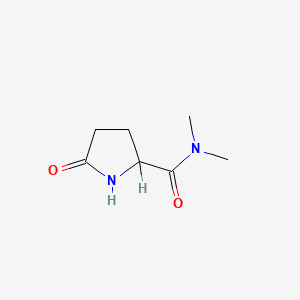
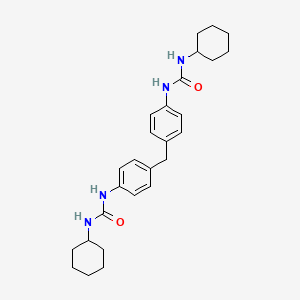
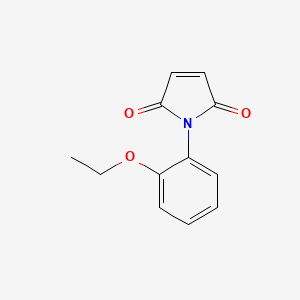
![2-[(2-Fluorophenyl)amino]acetohydrazide](/img/structure/B1620250.png)
![2-[(3-Methylphenyl)amino]acetohydrazide](/img/structure/B1620251.png)
